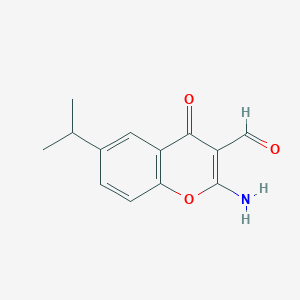

2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde

説明

2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde: is a heterocyclic compound with the molecular formula C₁₃H₁₃NO₃ and a molecular weight of 231.25 g/mol . This compound is part of the chromene family, known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound includes a chromene core with an amino group at position 2, an isopropyl group at position 6, and an aldehyde group at position 3 .

特性

IUPAC Name |

2-amino-4-oxo-6-propan-2-ylchromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-7(2)8-3-4-11-9(5-8)12(16)10(6-15)13(14)17-11/h3-7H,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIIFIVCMZHKOEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)OC(=C(C2=O)C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50506961 | |

| Record name | 2-Amino-4-oxo-6-(propan-2-yl)-4H-1-benzopyran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50506961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68301-82-6 | |

| Record name | 2-Amino-4-oxo-6-(propan-2-yl)-4H-1-benzopyran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50506961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Vilsmeier-Haack Formylation of 2-Hydroxyaryl Ketones

A widely used method to prepare 4-oxo-4H-chromene-3-carbaldehydes involves the Vilsmeier-Haack reaction on 2-hydroxyaryl ethanones. This method introduces the aldehyde group at the 3-position of the chromene ring by formylation and ring closure.

- Procedure : Treatment of 2-hydroxyaryl ethanones with a Vilsmeier reagent (formed from DMF and POCl3) leads to a two-stage homologation yielding 4-oxo-4H-chromene-3-carbaldehydes with good yields (73–88%).

- Example : Starting from 2-hydroxy-5-isopropylacetophenone, the reaction with Vilsmeier reagent would afford 6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde, which can then be further aminated to introduce the amino group at position 2.

Amination of 4-Oxo-4H-Chromene-3-Carbaldehydes

The 2-amino substitution can be introduced by nucleophilic substitution or condensation reactions involving amines.

- Approach : Direct amination at the 2-position can be achieved by treating the chromene aldehyde with ammonia or primary amines under controlled conditions.

- Alternative : In some cases, the amino group is introduced via a multi-step synthesis involving Schiff base formation and subsequent reduction or cyclization steps.

Specific Preparation Method for 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde

Stepwise Synthesis Outline

- The first step is crucial for establishing the chromene core with the aldehyde at the 3-position.

- The second step introduces the amino group at the 2-position, often requiring careful control to avoid side reactions.

Alternative Synthetic Routes

- Suzuki-Miyaura Cross-Coupling : For derivatives with bromo-substituted intermediates, Suzuki coupling can be used to introduce various substituents before or after ring closure.

- Multicomponent One-Pot Syntheses : Some methods involve condensation of substituted resorcinols, aromatic aldehydes, and malononitrile derivatives in the presence of bases or catalysts to form chromene derivatives, although these are more common for 2H/4H-chromenes without the aldehyde group at C-3.

Mechanistic Insights

Vilsmeier-Haack Reaction Mechanism

- The Vilsmeier reagent acts as an electrophilic formylating agent.

- The 2-hydroxyaryl ethanone undergoes electrophilic substitution at the ortho position relative to the hydroxyl group.

- Intramolecular cyclization forms the chromene ring, and the aldehyde functionality is introduced at the 3-position.

Amination Mechanism

- The amino group can be introduced by nucleophilic attack on the electrophilic carbon at the 2-position of the chromene ring.

- This may occur via displacement or addition-elimination mechanisms depending on the substitution pattern and reaction conditions.

Experimental Data and Yields from Literature

Summary of Preparation Methods

| Preparation Step | Description | Key Reagents/Conditions | Yield Range (%) |

|---|---|---|---|

| Vilsmeier-Haack Formylation | Formylation of 2-hydroxyaryl ethanones to introduce aldehyde and form chromene ring | DMF, POCl3, excess Vilsmeier reagent | 73–88 |

| Amination | Introduction of amino group at position 2 via nucleophilic substitution or condensation | Ammonia or primary amines, reflux/mild heat | 60–80 |

| Suzuki-Miyaura Coupling (optional) | Cross-coupling for substituent modification on bromo intermediates | Pd catalyst, boronic acids | Variable |

| One-pot multicomponent synthesis (less common for this aldehyde) | Condensation of resorcinols, aldehydes, malononitrile derivatives with base catalysts | Diethylamine, DBU, Ca(OH)2, methanol | Moderate to good |

Research Findings and Notes

- The Vilsmeier-Haack route is the most reliable and commonly reported for preparing 4-oxo-4H-chromene-3-carbaldehydes with various substitutions including isopropyl groups.

- Amination at the 2-position is typically achieved post-formylation and requires careful control to avoid side reactions or polymerization.

- The yields reported are generally good, with formylation yields up to 88% and amination yields around 60–80%.

- Alternative green synthesis methods and catalytic approaches have been explored for related chromene derivatives but are less documented specifically for this compound.

- The synthetic methods allow for structural modifications, enabling the exploration of biological activities such as anticancer and antimicrobial effects associated with 4H-chromene derivatives.

化学反応の分析

Aldehyde Functionalization

The aldehyde group participates in Knoevenagel condensations with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate). For example:

| Reactant | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Malononitrile | L-Proline | Pyrano[3,2-c]chromenone derivatives | 75–85% | |

| Ethyl cyanoacetate | DBU | Tricyclic chromeno-pyridines | 77–93% |

Key Observations :

-

L-Proline facilitates enamine formation, enabling intramolecular cyclization .

-

DBU enhances nucleophilicity of methylene groups, accelerating annulation .

Amino Group Reactivity

The amino group undergoes Schiff base formation and nucleophilic substitutions :

| Reaction | Reagents | Application | Reference |

|---|---|---|---|

| Schiff base synthesis | Aromatic aldehydes, EtOH, Δ | Fluorescent probes | |

| Acylation | Acetyl chloride, pyridine | Bioactive conjugate synthesis |

Example :

-

Reaction with 3,5-dichlorobenzaldehyde under reflux forms imine-linked hybrids with anti-inflammatory activity .

Chromene Ring Modifications

The 4-oxo-4H-chromene core undergoes electrophilic substitution and cycloadditions :

| Reaction | Conditions | Outcome | Reference |

|---|---|---|---|

| Suzuki coupling | Pd(OAc)₂, K₂CO₃, DMF | C-6 isopropyl functionalization | |

| [4+2] Annulation | Alkynyl thioethers, Cu(I) | Fused tetracyclic systems |

Notable Example :

-

Palladium-catalyzed cross-coupling introduces aryl/heteroaryl groups at C-8, enhancing pharmacological profiles .

Oxidation and Reduction Pathways

The aldehyde and keto groups are redox-active:

| Transformation | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Aldehyde → Carboxylic acid | KMnO₄, H₂O, Δ | 3-Carboxy-chromene derivatives | 65–70% | |

| Keto → Alcohol | NaBH₄, MeOH | 4-Hydroxy-chromene analogs | 80–85% |

Biological Activity and Derivatives

Derivatives exhibit PDE4 inhibitory activity (e.g., amlexanox analogs) and antimicrobial properties :

| Derivative | Biological Target | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| C-6 isopropyl analog | PDE4B | 0.8 µM | |

| Pyrano[3,2-c]chromenone | E. coli (MIC) | 12.5 µg/mL |

Structural-Activity Notes :

-

The aldehyde group enhances binding to hydrophobic enzyme pockets .

-

Electron-withdrawing substituents at C-6 improve metabolic stability .

Stability and Handling

科学的研究の応用

Overview

2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde, a heterocyclic compound with the molecular formula and a molecular weight of 231.25 g/mol, has garnered significant attention in scientific research due to its diverse applications in chemistry, biology, and medicine. This article explores its various applications, supported by case studies and detailed insights.

Chemistry

This compound is utilized as a building block for synthesizing various heterocyclic compounds. Its unique structure allows for the exploration of reaction mechanisms and the development of new synthetic pathways.

Biology

The compound has been investigated for its potential as an enzyme inhibitor. Studies have shown that it interacts with biological macromolecules, potentially inhibiting enzymes involved in critical metabolic pathways. For example, it has demonstrated promise in inhibiting certain kinases linked to cancer progression.

Medicine

Research has highlighted the compound's anticancer , antimicrobial , and anti-inflammatory properties:

- Anticancer Activity : In vitro studies have shown significant cytotoxic effects against various cancer cell lines, including human breast adenocarcinoma (MDA-MB231) and colorectal adenocarcinoma (Caco2), with IC50 values indicating potent activity.

- Antimicrobial Properties : Similar chromene derivatives have exhibited antimicrobial activity, suggesting that this compound may also possess such effects.

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been explored, indicating potential therapeutic applications in inflammatory diseases.

Industry

In industrial applications, this compound is used in the development of dyes and pigments due to its chromophoric properties. Its stability and reactivity make it suitable for formulating various industrial chemicals.

Case Studies

Several case studies have elucidated the biological activities and mechanisms of this compound:

- Cytotoxicity Assays : In vitro studies demonstrated significant cytotoxic effects on multiple cancer cell lines, confirming its potential as an anticancer agent.

- Molecular Docking Studies : Research utilizing molecular docking simulations suggested that the compound binds to tubulin at sites similar to colchicine, disrupting microtubule formation and promoting apoptosis.

- Biochemical Pathway Analysis : Investigations into its effects on cellular signaling revealed modulation of key pathways involved in cancer progression.

作用機序

The mechanism of action of 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells . The compound’s antimicrobial properties are linked to its ability to disrupt bacterial cell walls and inhibit essential metabolic pathways . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .

類似化合物との比較

- 2-Amino-6-chloro-4-oxo-4H-chromene-3-carbaldehyde .

- 2-Amino-3-formylchromone .

- 6-Isopropyl-4-oxo-4H-chromene-3-carbaldehyde .

Comparison:

2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde is unique due to the presence of both an amino group and an isopropyl group, which contribute to its distinct chemical reactivity and biological activity . Compared to its analogs, this compound exhibits enhanced stability and solubility, making it a valuable candidate for various applications in medicinal chemistry and industrial processes .

生物活性

2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde is a heterocyclic compound with significant biological activity. Its molecular formula is C₁₃H₁₃NO₃, and it has garnered interest for its potential applications in medicinal chemistry, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Weight : 231.25 g/mol

- IUPAC Name : 2-amino-4-oxo-6-propan-2-ylchromene-3-carbaldehyde

- CAS Number : 68301-82-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It has been identified as a potential enzyme inhibitor, affecting pathways involved in cell proliferation and apoptosis in cancer cells. The compound's structure allows it to bind effectively to key proteins, influencing their activity and potentially leading to therapeutic effects.

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound:

- In vitro Studies : In cytotoxicity assays against various cancer cell lines (e.g., HCT-116, HepG2, MCF7), this compound demonstrated significant growth inhibition, with IC50 values indicating potent activity (see Table 1) .

- Mechanistic Insights : The compound has been shown to induce apoptosis in cancer cells through the inhibition of specific kinases involved in cell survival pathways .

Antimicrobial Activity

The compound exhibits promising antimicrobial properties:

- Inhibition of Pathogens : Research indicates that it possesses inhibitory effects against a range of bacteria and fungi, making it a candidate for further development as an antimicrobial agent .

- Structure Activity Relationship (SAR) : Variations in the substituents on the chromene scaffold have been correlated with changes in antimicrobial efficacy, suggesting that structural modifications could enhance activity .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been investigated:

- Cytokine Modulation : In vitro studies indicate that this compound can modulate cytokine production, which is crucial in inflammatory responses .

- Animal Studies : Preliminary animal studies have shown that treatment with this compound leads to reduced inflammation markers, suggesting its potential utility in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | IUPAC Name | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | 2-amino-4-oxo-6-propan-2-ylchromene-3-carbaldehyde | High (IC50 values < 50 µM) | Moderate |

| 2-Amino-6-chloro-4-oxo | 2-amino-chromene derivative | Moderate | High |

| 6-Isopropyl chromone | Simple chromone structure | Low | Moderate |

Case Studies

- Study on Anticancer Properties : A study conducted by Assirey et al. evaluated the cytotoxic effects of various chromene derivatives against multiple cancer cell lines. The results indicated that derivatives similar to 2-Amino-6-isopropyl exhibited significant cytotoxicity, particularly against HCT116 cells .

- Antimicrobial Evaluation : Research published in Frontiers in Chemistry assessed the antimicrobial efficacy of chromene derivatives. The findings revealed that compounds structurally related to 2-Amino-6-isopropyl showed effective inhibition against both Gram-positive and Gram-negative bacteria .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation reactions using precursors like substituted chromones and amines. For example, analogous chromene-3-carbaldehydes are synthesized via acid-catalyzed condensation of hydroxycoumarins with aldehydes or hexamethylenetetramine under reflux . Optimization involves adjusting solvent polarity (e.g., DMF vs. ethanol), catalyst type (e.g., glacial acetic acid), and reaction time to improve yield. Monitoring via TLC or HPLC is critical to isolate intermediates and minimize side reactions .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement due to its robustness in handling twinned data and high-resolution structures . For chromene derivatives, triclinic or monoclinic systems are common, with unit cell parameters (e.g., Å, Å) derived from MoKα radiation ( Å). Data collection at low temperatures (100 K) reduces thermal motion artifacts .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies carbonyl (C=O, ~1640–1680 cm⁻¹) and aldehyde (C=O, ~1700 cm⁻¹) stretches.

- NMR : H NMR detects aromatic protons (δ 6.8–8.0 ppm) and aldehyde protons (δ 9.5–10.5 ppm). C NMR confirms the chromene backbone (C=O at ~180 ppm, aldehyde at ~190 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ for C₁₃H₁₃NO₃: calc. 255.09) .

Q. What are the solubility properties, and how do they impact purification?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) or chlorinated solvents (DCM). Recrystallization from ethanol/water mixtures (e.g., 7:3 v/v) improves purity. Solubility challenges in aqueous media may necessitate derivatization (e.g., forming Schiff bases) for biological assays .

Advanced Research Questions

Q. How can contradictory data in synthetic yields or spectral assignments be resolved?

- Methodological Answer : Contradictions often arise from impurities or polymorphic forms. Use orthogonal techniques:

- HPLC-PDA : Quantify purity and detect co-eluting impurities.

- SC-XRD : Confirm molecular packing and rule out solvate formation.

- DFT Calculations : Compare computed vs. experimental IR/NMR spectra to validate assignments .

Q. What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?

- Methodological Answer :

- Substituent Variation : Replace the isopropyl group with halogens (Cl, F) or methoxy groups to modulate electron density and steric effects .

- Derivatization : Convert the aldehyde to thiosemicarbazones or hydrazones to enhance metal-binding capacity and antimicrobial activity .

- In Silico Screening : Use docking studies (AutoDock Vina) to predict interactions with biological targets (e.g., kinases, DNA gyrase) .

Q. How does computational modeling aid in understanding the compound’s reactivity and stability?

- Methodological Answer :

- DFT (Gaussian/B3LYP) : Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict redox behavior. For example, a low gap (~3–4 eV) suggests susceptibility to nucleophilic attack at the aldehyde group .

- MD Simulations : Assess solvation dynamics and conformational stability in physiological environments (e.g., water, lipid bilayers) .

Q. What challenges arise in crystallographic studies of halogenated analogs, and how are they addressed?

- Methodological Answer : Halogenated derivatives (e.g., 6-Cl, 7-F) often exhibit disorder or weak diffraction due to heavy atoms. Mitigation strategies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。